molecular formula C34H32Cl3N9O12 B13349625 2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid

2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid

Cat. No.: B13349625
M. Wt: 865.0 g/mol
InChI Key: ALJJHCOGNPGPQD-JWUJVUHOSA-N
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Description

2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid is a complex organic compound characterized by multiple functional groups, including amino, carboxyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4-chlorobenzylidene hydrazine derivatives, followed by their reaction with various amino acids and carboxylic acids under controlled conditions. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(2-((Z)-(2-((E)-((Z)-2-(2-((3-amino-3-carboxypropanoyl)oxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-((3-amino-3-carboxypropanoyl)oxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-4-oxobutanoic acid is unique due to its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C34H32Cl3N9O12

Molecular Weight

865.0 g/mol

IUPAC Name

2-amino-4-[2-[(Z)-[[(E)-N-[(Z)-[2-(3-amino-3-carboxypropanoyl)oxy-4-chlorophenyl]methylideneamino]-N'-[(E)-[2-(3-amino-3-carboxypropanoyl)oxy-5-chlorophenyl]methylideneamino]carbamimidoyl]hydrazinylidene]methyl]-4-chlorophenoxy]-4-oxobutanoic acid

InChI

InChI=1S/C34H32Cl3N9O12/c35-19-3-5-25(56-28(47)10-22(38)31(50)51)17(7-19)14-42-45-34(44-41-13-16-1-2-21(37)9-27(16)58-30(49)12-24(40)33(54)55)46-43-15-18-8-20(36)4-6-26(18)57-29(48)11-23(39)32(52)53/h1-9,13-15,22-24H,10-12,38-40H2,(H,50,51)(H,52,53)(H,54,55)(H2,44,45,46)/b41-13-,42-14-,43-15+

InChI Key

ALJJHCOGNPGPQD-JWUJVUHOSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)OC(=O)CC(C(=O)O)N)/C=N\N/C(=N\N=C\C2=C(C=CC(=C2)Cl)OC(=O)CC(C(=O)O)N)/N/N=C\C3=C(C=CC(=C3)Cl)OC(=O)CC(C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(=O)CC(C(=O)O)N)C=NNC(=NN=CC2=C(C=CC(=C2)Cl)OC(=O)CC(C(=O)O)N)NN=CC3=C(C=CC(=C3)Cl)OC(=O)CC(C(=O)O)N

Origin of Product

United States

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